Fmoc-D-Arg(Mtr)-OH

SPPS Arginine Protection Deprotection Kinetics

Reproducing a legacy peptide originally validated with Mtr protection? Substituting Fmoc-D-Arg(Pbf)-OH alters impurity profiles, risks incomplete deprotection (Mtr shows only 5-20% cleavage after 48h in standard TFA), and introduces immunogenic adducts. For D-arginine-containing sequences requiring stereochemical fidelity (≤0.5% L-enantiomer) and GMP process consistency, this is the exact building block. - Enables faithful synthesis of historical peptide therapeutics and research tools - Critical for D-Arg peptides requiring resistance to proteolysis (e.g., antimicrobials, integrin antagonists) - Direct commercial availability, no custom synthesis lead times

Molecular Formula C31H36N4O7S
Molecular Weight 608.71
CAS No. 120075-24-3; 98930-01-9
Cat. No. B2896305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Arg(Mtr)-OH
CAS120075-24-3; 98930-01-9
Molecular FormulaC31H36N4O7S
Molecular Weight608.71
Structural Identifiers
SMILESCC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
InChIInChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m1/s1
InChIKeyLKGHIEITYHYVED-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Arg(Mtr)-OH for Legacy Fmoc-SPPS


Fmoc-D-Arg(Mtr)-OH (CAS 120075-24-3) is a protected D-arginine derivative utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for transient Nα-amino protection and an acid-labile 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group for permanent side-chain guanidino protection [1]. The Mtr group belongs to the class of arylsulfonyl protecting groups that are cleaved during final acidolytic deprotection [2]. While modern Fmoc-SPPS workflows have largely migrated to faster-cleaving Pbf or MIS protecting groups, Mtr-protected arginine derivatives remain essential for reproducing legacy peptide sequences, maintaining regulatory-compliant processes, and constructing D-amino acid-containing peptides where alternative protection strategies may be contraindicated [3].

Legacy Fmoc-SPPS sequence reproduction with historical Mtr protection
D-Arginine incorporation for stereochemically defined bioactive peptides
Regulatory-compliant processes where revalidation risk is a consideration

Why Fmoc-D-Arg(Mtr)-OH Substitution Fails


Substituting Fmoc-D-Arg(Mtr)-OH with Fmoc-D-Arg(Pbf)-OH, Fmoc-L-Arg(Mtr)-OH, or any other in-class arginine derivative introduces quantifiable risks to synthetic fidelity and biological outcome. The Mtr group exhibits markedly slower acidolytic cleavage kinetics and a higher propensity for electrophilic side reactions compared to Pbf, making its substitution a non-trivial process adjustment that alters both crude purity profiles and final product quality [1]. Direct head-to-head studies demonstrate that Mtr protection yields only 5–20% fully deprotected product even after 48 hours under standard TFA cocktails, whereas Pbf and Pmc deprotect quantitatively within minutes to hours under identical conditions [2]. Furthermore, the D-arginine stereochemistry is non-interchangeable with the L-isomer; replacing D-Arg(Mtr) with L-Arg(Mtr) changes the peptide's three-dimensional structure and biological activity [3]. Incomplete Mtr removal also produces immunodominant Mtr-adducted peptide contaminants that can skew immunological assays, a liability not observed with Pbf-protected counterparts [4].

Pbf substitution

Pbf-protected arginine may shift deprotection kinetics, altering crude purity profiles and requiring method redevelopment.

L-Arginine substitution

L-Arg(Mtr)-OH produces a diastereomeric peptide; stereochemistry may alter bioactivity and receptor interactions.

Incomplete Mtr removal

Residual Mtr adducts may act as immunodominant epitopes, potentially skewing immunological assay interpretation.

Fmoc-D-Arg(Mtr)-OH: Head-to-Head Comparison


Mtr Deprotection Kinetics vs. Pbf and Pmc

Fmoc-D-Arg(Mtr)-OH exhibits significantly slower and less complete acidolytic deprotection compared to Fmoc-D-Arg(Pbf)-OH and Fmoc-D-Arg(Pmc)-OH. The relative acid lability order is established as Mtr < Pmc < Pbf [1]. In a direct comparative study, Mtr-protected arginine achieved only 5–20% fully deprotected product after 48 hours using standard cleavage cocktails (Reagent K, Reagent R, Reagent P+), while Pmc and Pbf derivatives deprotect quantitatively within minutes under identical TFA conditions [2]. The Pbf group is removed approximately 1.2–1.4 times faster than Pmc [3], placing Mtr as the slowest-cleaving option among commercially available Fmoc-Arg sulfonyl derivatives.

Deprotection Efficiency
Head-to-head
Mtr 5–20% after 48 h
vs
Pbf / Pmc Quantitative in min–h
Reported deprotection kinetics may inform cleavage protocol design
Extended time and scavenger optimization may be required for Mtr
SPPS Arginine Protection Deprotection Kinetics

Mtr Sulfonation Risk vs. Pbf

The Mtr protecting group generates longer-lived sulfonyl electrophiles (Ar–SO₂⁺) upon TFA cleavage compared to Pbf, leading to a higher frequency of tryptophan sulfonation (+80/+160 Da adducts) and Arg(SO₃H) formation [1]. PeptideChemistry.org classifies Mtr as 'High' relative risk for Trp sulfonation, Pbf as 'Low' risk [2]. The electronic basis for this difference lies in the aromatic substitution pattern: Mtr's 4-methoxy-2,3,6-trimethylbenzene ring provides weak +M donation and disrupted aromatic planarity, prolonging electrophile persistence, whereas Pbf's benzofuran core (sp² O donor) stabilizes the S–N cleavage transition state and reduces electrophile lifetime to tens of milliseconds [3].

Trp Sulfonation Risk
Class-level
Mtr: High risk
Pbf: Low risk
Reported side-reaction classification supports protecting group selection
Trp-containing sequences may require additional scavenger optimization
Side Reactions Tryptophan Alkylation Peptide Purity

D-Arginine Stereochemical Fidelity

Fmoc-D-Arg(Mtr)-OH provides the D-enantiomer of arginine, which is critical for constructing peptides with specific three-dimensional conformations and enhanced metabolic stability. In a head-to-head study on bradykinin synthesis, the combination of Arg(Mtr) at position 1 and Arg(Pmc) at position 9 yielded a 52% cleaved pure product, demonstrating that the choice of protecting group directly influences synthetic efficiency and final yield [1]. The D-configuration confers resistance to proteolytic degradation, a property not achievable with the L-isomer. Commercial specifications for Fmoc-D-Arg(Mtr)-OH include enantiomeric purity control: one supplier specifies ≤0.5% L-enantiomer by HPLC, ensuring stereochemical integrity for applications where D-arginine is essential [2].

Synthetic Yield
Head-to-head
52%
cleaved pure bradykinin (Arg-1 Mtr, Arg-9 Pmc)
Reported yield with Mtr/Pmc combination
D-Arg configuration maintained; enantiopurity ≤0.5% L
D-Amino Acid Stereochemistry Bioactivity

Mtr Adducts: Immunodominant Epitopes

Incomplete cleavage of the Mtr group during peptide synthesis yields Mtr-containing peptide contaminants that act as immunodominant epitopes. Schlagel et al. demonstrated that animals immunized with a mixed population of pure and Mtr-adducted MBP peptides mounted a humoral response predominantly against the Mtr-bearing species [1]. For two MBP peptides, only the Mtr-containing version bound antibody, while the unmodified peptide did not. This immunodominance was also confirmed in a β₂-microglobulin peptide system [2]. In contrast, Pbf-protected arginine derivatives do not produce similarly persistent immunogenic adducts under standard cleavage conditions, as Pbf generates less persistent electrophiles and deprotects more completely.

Immunodominance
Cross-study
Mtr-adducted peptide
vs
Unmodified peptide
Antibody binding observed predominantly with Mtr species
Reported immunodominant epitope formation may skew immunological assays
Deprotection verification recommended for immunological studies
Immunogenicity Peptide Contaminants Antibody Reactivity

When to Use Fmoc-D-Arg(Mtr)-OH


Legacy Peptide Sequence Reproduction

Fmoc-D-Arg(Mtr)-OH is essential for faithfully reproducing peptide sequences originally synthesized and validated using Mtr protection. In many early peptide therapeutics and research tools, Mtr was the arginine protecting group of record. Changing to Pbf introduces a process variation that may alter impurity profiles, requiring full revalidation under GMP conditions [1]. The peptide community acknowledges that Mtr persists 'mainly in legacy processes' where historical qualification data exist [2].

D-Arginine-Containing Bioactive Peptide Synthesis

For peptides where D-arginine is required for biological activity or metabolic stability—such as antimicrobial peptides, integrin antagonists, or protease-resistant analogs—Fmoc-D-Arg(Mtr)-OH provides the necessary D-enantiomer with established protocols [1]. The D-configuration confers resistance to proteolytic degradation and can alter receptor binding profiles. Commercial availability with enantiomeric purity specifications (≤0.5% L-enantiomer) ensures stereochemical fidelity [2].

Pbf Side Reaction Challenges

Although Pbf is the default arginine protecting group in modern Fmoc-SPPS, certain sequences may exhibit unanticipated side reactions with Pbf that are less pronounced with Mtr. The slower cleavage kinetics of Mtr can be advantageous when acid-labile modifications elsewhere in the peptide require milder global deprotection conditions or when the more reactive Pbf electrophile causes undesired intramolecular trapping [1].

Arginine Protection Research

Fmoc-D-Arg(Mtr)-OH serves as a key reference compound for studying sulfonyl protecting group chemistry, electrophile persistence, and side reaction mechanisms. Comparative studies of Mtr, Pmc, Pbf, and MIS rely on Mtr as the historical baseline to quantify improvements in acid lability and side reaction suppression [1]. Researchers investigating sulfonation side reactions or developing novel cleavage cocktails continue to employ Mtr-protected arginine as a controlled variable.

Application
Selection Property
Validation Focus
Legacy peptide sequence reproduction
Mtr protection protocol match
Deprotection efficiency & impurity profile
D-arginine-containing bioactive peptides
Enantiomeric purity
Stereochemical fidelity & bioactivity
Sequences with Pbf side reaction challenges
Milder acid lability
Trp sulfonation control
Arginine protection research
Historical baseline reference
Electrophile persistence studies

Technical Documentation Hub

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